3-Chloro-5-(2-methoxyethoxy)phenol
Description
Contextual Significance of Phenolic Compounds in Organic Chemistry
Phenolic compounds, characterized by a hydroxyl group bonded directly to an aromatic ring, represent a cornerstone of organic chemistry and biochemistry. numberanalytics.comwisdomlib.org Their inherent acidity, which is greater than that of typical alcohols, allows them to participate in a wide range of chemical reactions. wikipedia.org This reactivity, coupled with the diverse functionalities that can be introduced onto the aromatic ring, makes phenols vital starting materials and intermediates in industrial synthesis. wikipedia.org
Phenolics are ubiquitous in nature, serving as fundamental building blocks for a vast array of natural products, including flavonoids, lignans, and tannins. numberanalytics.com In plants, these compounds play crucial roles in defense mechanisms against pathogens and pests. numberanalytics.com The antioxidant properties of many phenolic compounds, stemming from their ability to scavenge free radicals, are of significant interest in medicinal chemistry and human health. wisdomlib.orgijhmr.comijhmr.com This antioxidant capacity is believed to contribute to the potential health benefits associated with diets rich in fruits and vegetables. ijhmr.com Furthermore, the industrial applications of phenols are extensive, ranging from the production of polymers like Bakelite to their use as antiseptics and in the synthesis of pharmaceuticals. numberanalytics.comwikipedia.org
Importance of Halogenation and Etherification in Molecular Design
The functionalization of a core molecular structure through techniques like halogenation and etherification is a fundamental strategy in modern molecular design, particularly within medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical properties, such as its bioactivity, stability, and membrane permeability. taylorandfrancis.com
Halogenation , the introduction of one or more halogen atoms into a molecule, is a powerful tool in drug discovery. taylorandfrancis.commt.com Attaching atoms like chlorine, bromine, or fluorine can enhance the therapeutic activity of a compound. mt.comresearchgate.net This is often attributed to changes in electron distribution, which can affect how the molecule binds to biological targets. Halogenated compounds are precursors for creating more complex molecules through cross-coupling reactions. taylorandfrancis.com While chemical halogenation is a well-established industrial process, it can present challenges related to selectivity and the use of hazardous reagents. taylorandfrancis.comresearchgate.net
Etherification , the formation of an ether linkage (R-O-R'), is another key transformation. Introducing an ether group, such as the methoxyethoxy group in the title compound, can alter a molecule's solubility, lipophilicity, and metabolic stability. These changes are critical for optimizing how a drug is absorbed, distributed, metabolized, and excreted. The synthesis of aryloxy phenols, a class of compounds containing an ether linkage to a phenolic ring, is an active area of research for developing new therapeutic agents, including inhibitors for viruses like HIV. nih.gov
Structural Elucidation Challenges and Opportunities for 3-Chloro-5-(2-methoxyethoxy)phenol
The definitive determination of the structure of a novel or complex molecule like this compound relies on a combination of spectroscopic techniques. The presence of multiple substituents on the phenol (B47542) ring, however, can present specific challenges.
The meta-substitution pattern of the chloro, hydroxyl, and methoxyethoxy groups on the benzene (B151609) ring creates a complex splitting pattern in Nuclear Magnetic Resonance (NMR) spectroscopy, which can be challenging to interpret definitively. researchgate.net While advanced 2D-NMR techniques can help establish connectivity, the precise assignment of signals requires careful analysis. The presence of an ether side chain adds further complexity to the NMR spectra.
Mass spectrometry would be crucial for confirming the molecular weight and fragmentation pattern, providing evidence for the presence of the chlorine atom (via its isotopic signature) and the methoxyethoxy group. Infrared (IR) spectroscopy would be expected to show characteristic absorptions for the O-H stretch of the phenol, C-O stretches of the ether and phenol, and C-Cl stretch.
Scope and Objectives of Research on this compound
Given the limited specific research on this compound, the scope of future investigation would be broad. A primary objective would be the development of an efficient and scalable synthesis for the compound. A potential synthetic route could involve the etherification of 3-chloro-5-hydroxyphenol with 2-chloroethyl methyl ether. google.comencyclopedia.pub
A second key objective would be the comprehensive characterization of the compound using modern analytical methods. This would involve detailed 1D and 2D NMR studies, high-resolution mass spectrometry, and potentially X-ray crystallography to unambiguously determine its three-dimensional structure. researchgate.net
Further research would logically extend to exploring the potential applications of this compound. Drawing inspiration from similarly substituted phenols, research objectives could include:
Medicinal Chemistry: Investigating its potential as an antimicrobial, antifungal, or antiviral agent. The combination of a chlorinated phenol and an ether linkage is found in some bioactive molecules. researchgate.netnih.gov
Materials Science: Exploring its use as a monomer or additive in the development of new polymers with specific properties, leveraging the reactivity of the phenolic hydroxyl group. wikipedia.org
Agrochemicals: Assessing its potential as a pesticide or herbicide, as many commercial agrochemicals are halogenated aromatic compounds. mt.comresearchgate.net
The study of this specific molecule could provide valuable insights into the structure-activity relationships of multi-substituted phenols.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(2-methoxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMLCFMADWCIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 2 Methoxyethoxy Phenol
Direct Synthetic Approaches to 3-Chloro-5-(2-methoxyethoxy)phenol
Direct synthetic methods aim to construct the target molecule by forming one of the key bonds, such as the ether linkage or the carbon-chlorine bond, on a precursor that already possesses a significant portion of the final structure.
Phenol (B47542) Alkylation Strategies (e.g., Williamson Ether Synthesis Adaptations)
The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers. masterorganicchemistry.comyoutube.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com For the synthesis of this compound, two primary variations of this strategy are plausible.
The first approach involves the O-alkylation of a substituted phenol. Specifically, 3,5-dichlorophenol (B58162) can be treated with 2-methoxyethanol (B45455) in the presence of a base to form the desired ether. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the more acidic phenolic hydroxyl group, forming a phenoxide intermediate. This phenoxide then acts as a nucleophile, attacking the 2-methoxyethanol, which would ideally be activated by conversion to a better leaving group, such as a tosylate or halide. However, since alcohols are poor leaving groups, this reaction is more efficiently carried out by reacting the sodium salt of 3,5-dichlorophenol with 2-methoxyethyl chloride. A strong base like sodium hydride can be used to deprotonate the phenol. masterorganicchemistry.com
A second, more direct adaptation of the Williamson ether synthesis would involve the reaction of 3-chloro-5-hydroxyphenol with a suitable 2-methoxyethyl halide, such as 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane. gordon.edu The phenolic proton is acidic and can be removed by a moderately strong base like sodium hydroxide to generate the corresponding phenoxide. gordon.edu This phenoxide then displaces the halide from the 2-methoxyethyl halide in an SN2 reaction. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 3,5-Dichlorophenol | 2-Methoxyethanol | NaOH | DMF | This compound |
| 3-Chloro-5-hydroxyphenol | 1-Chloro-2-methoxyethane | K2CO3 | Acetone | This compound |
Nucleophilic Aromatic Substitution Routes on Precursors
Nucleophilic aromatic substitution (SNAr) offers another direct pathway to the target molecule. This reaction typically requires an aromatic ring activated by electron-withdrawing groups at the ortho and/or para positions to the leaving group. nih.gov
A potential SNAr strategy for synthesizing this compound could start from 1,3-dichloro-5-nitrobenzene. The nitro group activates the ring towards nucleophilic attack. Reaction with the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide) could lead to the displacement of one of the chlorine atoms. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, would introduce the hydroxyl group. However, a more direct SNAr would involve a precursor where a different leaving group is displaced. For instance, reacting 3,5-dichlorofluorobenzene with sodium 2-methoxyethoxide could be a viable route, as fluoride (B91410) is an excellent leaving group in SNAr reactions.
Another approach could involve the displacement of a halide from a precursor already containing the methoxyethoxy group. For example, 3-fluoro-5-(2-methoxyethoxy)nitrobenzene could react with a chloride source, although this is less common. A more plausible route is the reaction of a dihalide, such as 1,3-dibromo-5-chlorobenzene, with sodium 2-methoxyethoxide, where one of the bromo groups is selectively displaced.
| Aromatic Precursor | Nucleophile | Conditions | Intermediate |
| 1,3-Dichloro-5-nitrobenzene | Sodium 2-methoxyethoxide | Heat, polar aprotic solvent | 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene |
| 3,5-Dichlorofluorobenzene | Sodium 2-methoxyethoxide | Mild heat, polar aprotic solvent | 3-Chloro-5-(2-methoxyethoxy)fluorobenzene |
Electrophilic Halogenation and Subsequent Etherification Sequences
This strategy involves introducing the chloro substituent onto a pre-formed ether. The synthesis would commence with the etherification of resorcinol (B1680541) (1,3-dihydroxybenzene) with one equivalent of a 2-methoxyethyl halide under Williamson ether synthesis conditions to form 3-(2-methoxyethoxy)phenol.
The subsequent step is the electrophilic chlorination of this intermediate. The hydroxyl and methoxyethoxy groups are both ortho-, para-directing and activating. youtube.comyoutube.com Therefore, chlorination with a reagent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) would be expected to yield a mixture of chlorinated products. The major products would likely be 2-chloro-, 4-chloro-, and 6-chloro-3-(2-methoxyethoxy)phenol, as well as dichlorinated products. Directing the chlorination specifically to the 5-position (meta to both activating groups) is challenging and would likely result in low yields of the desired isomer, making this a less efficient direct route. The presence of two activating groups can lead to over-halogenation. youtube.com
| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Product |
| Resorcinol | 1-bromo-2-methoxyethane, K2CO3 | N-Chlorosuccinimide | 3-(2-methoxyethoxy)phenol | Mixture of chlorinated isomers |
Multi-Step Synthesis from Readily Available Precursors
Multi-step syntheses provide greater control over regiochemistry and can be more practical when direct methods are inefficient.
Derivatization of Chloro-Substituted Phenols
This approach is essentially a more detailed look at the Williamson ether synthesis, starting with commercially available chlorophenols. One could start with 3,5-dichlorophenol and protect one of the hydroxyl groups if selective mono-alkylation is difficult to achieve. However, a more direct derivatization involves the reaction of 3-chlorophenol (B135607) with a reagent that can introduce the remaining portion of the molecule. For instance, a multi-step sequence could be envisioned where 3-chlorophenol is first reacted with a protecting group, followed by the introduction of the methoxyethoxy side chain at the 5-position via a different reaction, and finally deprotection.
A more straightforward derivatization is the direct O-alkylation of 3-chloro-5-hydroxyphenol, which can be synthesized from 3,5-dichlorophenol through selective hydrodechlorination. google.com The reaction with 2-methoxyethyl chloride or a similar electrophile would then yield the final product. francis-press.com
| Starting Chlorophenol | Key Transformation | Reagents | Resulting Intermediate/Product |
| 3,5-Dichlorophenol | Selective hydrodechlorination | H₂, Pd/C, base | 3-Chloro-5-hydroxyphenol |
| 3-Chloro-5-hydroxyphenol | Williamson ether synthesis | 1-bromo-2-methoxyethane, K₂CO₃ | This compound |
Functional Group Interconversions on Methoxyethoxy-Substituted Intermediates
Functional group interconversions (FGIs) are powerful tools in multi-step synthesis. masterorganicchemistry.com A plausible route to this compound using FGIs could begin with the etherification of 3-nitrophenol (B1666305) with 2-methoxyethyl bromide to yield 1-(2-methoxyethoxy)-3-nitrobenzene.
The nitro group can then be reduced to an amino group (–NH₂) using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl), to give 3-(2-methoxyethoxy)aniline. This aniline (B41778) can then be converted to the target phenol via a Sandmeyer-type reaction. The aniline is first diazotized with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. wikipedia.orglscollege.ac.in Subsequent treatment of the diazonium salt with a copper(I) chloride solution would yield 1-chloro-3-(2-methoxyethoxy)benzene. To obtain the final phenolic product, the diazonium salt can be decomposed in the presence of water, often with a copper catalyst, to introduce the hydroxyl group. wikipedia.orglscollege.ac.in To get the desired this compound, one would need to start with an appropriately substituted aniline, for example, 5-amino-3-chlorophenol, etherify the phenolic hydroxyl, and then perform a Sandmeyer reaction to replace the amino group with a second chloro, or vice versa. A more direct route would involve starting with 3-amino-5-(2-methoxyethoxy)phenol, which could be synthesized from the corresponding nitro compound. Diazotization followed by a Sandmeyer reaction with CuCl would introduce the chlorine atom at the 3-position.
| Intermediate | Reaction Type | Reagents | Product |
| 1-(2-Methoxyethoxy)-3-nitrobenzene | Reduction | H₂, Pd/C | 3-(2-Methoxyethoxy)aniline |
| 3-(2-Methoxyethoxy)aniline | Diazotization | NaNO₂, HCl | 3-(2-Methoxyethoxy)benzenediazonium chloride |
| 3-(2-Methoxyethoxy)benzenediazonium chloride | Sandmeyer Reaction | CuCl | 1-Chloro-3-(2-methoxyethoxy)benzene |
Demethylation Strategies for Analogous Methoxy (B1213986) Precursors
The synthesis of this compound may proceed from an intermediate where the phenolic hydroxyl group is protected as a methyl ether. A common precursor in such a route would be a compound like 1-chloro-3,5-dimethoxybenzene (B30813) or 3-chloro-5-methoxyphenol (B1581831), which would first undergo etherification with 2-methoxyethanol or a derivative, followed by a selective demethylation step to reveal the final phenol. The cleavage of the aryl methyl ether is a critical transformation.
Several reagents are effective for the demethylation of aromatic methoxy groups, each with its own reaction conditions and substrate compatibility. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose, typically in an inert solvent like dichloromethane (B109758) (DCM). mdpi.com This method is often high-yielding but requires careful handling due to the reagent's reactivity.
Another common method involves using strong acids like hydrobromic acid (HBr) in acetic acid, which can cleave the ether bond at elevated temperatures. mdpi.com More recently, alternative systems have been explored to avoid harsh reagents. One such method employs acidic concentrated lithium bromide (ACLB), which has been shown to effectively demethylate various lignin-derived aromatic compounds under moderate conditions (e.g., 110 °C). rsc.org The mechanism in this system involves protonation of the ether oxygen followed by a nucleophilic substitution (SN2) by the bromide ion. rsc.org The choice of demethylation agent is crucial and depends on the presence of other functional groups in the molecule.
Table 1: Comparison of Demethylation Reagents for Aryl Methoxy Ethers
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), 0°C to room temperature | High efficiency, mild temperatures | Highly reactive, moisture-sensitive, corrosive | mdpi.com |
| Hydrobromic Acid (HBr) | Acetic Acid (AcOH), elevated temperatures | Cost-effective | Harsh acidic conditions, high temperatures required | mdpi.com |
| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl in conc. LiBr, 110°C | Effective for complex molecules, moderate conditions | Requires specific salt concentration, elevated temperature | rsc.org |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound, particularly in the etherification step and the choice of catalytic systems.
Solvent-Free and Aqueous Media Approaches
The key bond formation in synthesizing the target molecule from a phenolic precursor is the ether linkage, typically formed via a Williamson ether synthesis. Traditional methods often employ polar aprotic solvents like dimethylformamide (DMF). google.com However, these solvents can be costly and difficult to recycle.
A greener alternative is to perform the etherification under solvent-free conditions. tandfonline.com Research has shown that the reaction between a phenol and an alkylating agent can proceed efficiently in the presence of a solid base, such as potassium carbonate (K₂CO₃), with vigorous stirring at moderate temperatures (e.g., 60°C). tandfonline.com This approach simplifies the work-up procedure, often yielding a pure product with minimal need for chromatographic purification, and is environmentally benign. tandfonline.com
Catalytic Methodologies for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce temperatures, and shorten reaction times. For the synthesis of phenolic ethers, phase-transfer catalysts (PTCs) can be employed in solvent-free or biphasic systems to facilitate the reaction between the phenoxide salt and the alkylating agent. tandfonline.com
Furthermore, transition-metal catalysis offers powerful tools for constructing the C-O ether bond. Copper- and palladium-catalyzed reactions are prominent methods for aryl ether synthesis. mdpi.comorganic-chemistry.org For example, copper iodide (CuI) nanoparticles have been used to catalyze the synthesis of phenols from aryl halides and can be adapted for ether synthesis, often in the absence of organic solvents. organic-chemistry.org Palladium-catalyzed methods, while often used for C-C coupling, have also been developed for the direct synthesis of phenols from aryl halides, demonstrating the potential for catalytic C-O bond formation under specific conditions. organic-chemistry.org The use of zeolite catalysts is another green approach, primarily used in large-scale industrial production of phenols, which improves sustainability by replacing corrosive liquid acids. acs.org
Optimization of Reaction Conditions and Scalability Considerations for Academic Research
Transitioning a synthetic procedure from a discovery setting to a practical, larger-scale preparation requires careful optimization of reaction conditions. The goal is to maximize yield and purity while ensuring safety, cost-effectiveness, and reproducibility. numberanalytics.com For academic research purposes, where multi-gram quantities might be needed, considering scalability from the outset is crucial. rsc.orgnih.gov
Key parameters that require optimization include temperature, reactant concentration, catalyst loading, and reaction time. numberanalytics.com For the synthesis of this compound, a systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently map the reaction landscape and identify optimal conditions. rsc.org
For the Williamson ether synthesis step, factors to optimize would include the choice and amount of base, the reaction temperature, and the efficiency of mixing. tandfonline.com In solvent-free reactions, the rate of mixing can be a critical factor influencing reaction time and yield. tandfonline.com When scaling up, heat transfer becomes more challenging, and the temperature profile of the reaction must be carefully controlled to avoid side reactions.
The scalability of green chemistry protocols is an active area of research. Methods developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids have been successfully scaled to the 5-gram level while maintaining a very short reaction time (one minute) and high yield, demonstrating that green methods can be practical for larger-scale academic needs. rsc.orgnih.gov The work-up procedure must also be considered for scalability; methods that avoid chromatographic purification are highly desirable. rsc.org
Table 2: Parameters for Optimization and Scalability in Academic Research
| Parameter | Considerations for Optimization | Scalability Challenges | Reference |
|---|---|---|---|
| Temperature | Balance reaction rate vs. side product formation. | Ensuring uniform heat distribution in a larger reactor. | |
| Solvent/Medium | Minimize use of hazardous solvents; explore solvent-free or aqueous options. | Mixing efficiency in heterogeneous or solvent-free systems. | tandfonline.com |
| Catalyst | Optimize catalyst loading to maximize turnover number and minimize cost/waste. | Catalyst deactivation, recovery, and reuse. | organic-chemistry.org |
| Reactant Ratio & Concentration | Use of slight excess of one reactant to drive reaction to completion. | Managing viscosity and solubility at higher concentrations. | |
| Reaction Time | Monitor reaction progress (e.g., by TLC, GC) to determine endpoint and avoid byproduct formation. | Longer reaction times may be less practical and energy-intensive. | tandfonline.com |
| Work-up & Purification | Develop non-chromatographic methods like crystallization or extraction. | Handling large volumes for extraction; efficiency of crystallization at scale. | rsc.org |
Chemical Reactivity and Transformations of 3 Chloro 5 2 Methoxyethoxy Phenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification due to its acidity and nucleophilicity upon deprotonation.
The acidic proton of the hydroxyl group can be readily removed by a base, forming a nucleophilic phenoxide. This intermediate is central to O-alkylation and O-acylation reactions, which are fundamental methods for introducing new functional groups and are widely applied in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals thieme-connect.de.
O-Alkylation: In this reaction, the phenoxide displaces a leaving group from an alkyl halide to form an ether. A variety of bases, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃), can be employed to facilitate this transformation thieme-connect.de. The reaction is typically performed in a polar aprotic solvent.
O-Acylation: Similarly, the phenoxide can react with acylating agents like acyl chlorides or anhydrides to produce ester derivatives. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the acid byproduct.
| Reaction Type | Reagent | Base | Typical Product |
| O-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH | 1-Chloro-3-(2-methoxyethoxy)-5-(alkoxy)benzene |
| O-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | 3-Chloro-5-(2-methoxyethoxy)phenyl acetate |
The phenolic group is susceptible to oxidation, which can lead to the formation of various derivatives, most notably quinones. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. Common oxidizing agents for phenols include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) . The reaction of phenols with reagents like hydrogen peroxide in the presence of hydrochloric acid can also lead to oxidized products, such as chlorinated quinones nih.gov.
| Oxidizing Agent | Potential Product Class |
| Potassium Permanganate (KMnO₄) | Quinone Derivatives |
| Chromium Trioxide (CrO₃) | Quinone Derivatives |
| HCl / H₂O₂ | Chlorinated Quinones |
Transformations of the Chloro Substituent
The chloro group attached to the aromatic ring provides a handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design have enabled their efficient use tcichemicals.com.
Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond wikipedia.orglibretexts.org. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step wikipedia.orglibretexts.org. It is widely used to synthesize biaryl compounds tcichemicals.com.
Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, creating a C(sp²)-C(sp) bond beilstein-journals.orgresearchgate.net. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine beilstein-journals.orgresearchgate.net.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine wikipedia.orgacsgcipr.orgjk-sci.com. It is catalyzed by a palladium complex, often employing bulky, electron-rich phosphine ligands, in the presence of a strong base like sodium tert-butoxide wikipedia.orgjk-sci.com.
| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Base |
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, Xantphos | NaOt-Bu, K₃PO₄ |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex libretexts.orgopenstax.org. However, SNAr reactions on unactivated aryl chlorides are generally difficult. The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which can stabilize the negative charge of the intermediate openstax.orglibretexts.org.
For 3-Chloro-5-(2-methoxyethoxy)phenol, the substituents present (hydroxyl and methoxyethoxy) are not strongly electron-withdrawing. Therefore, the aromatic ring is not considered "activated" towards SNAr, and the reaction is unlikely to occur under standard conditions. Forcing conditions, such as very high temperatures and pressures or the use of extremely strong bases, would be required to facilitate such a substitution libretexts.org.
The chloro substituent can be removed and replaced with a hydrogen atom through a process known as hydrodechlorination. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common. This process typically involves reacting the aryl chloride with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
| Reaction | Reagents | Product |
| Hydrodechlorination | H₂, Pd/C | 3-(2-Methoxyethoxy)phenol |
Reactivity of the Methoxyethoxy Side Chain
The methoxyethoxy side chain, an ether linkage, presents specific sites for chemical modification, primarily through the cleavage of its carbon-oxygen bonds or derivatization of its terminal group.
Ethers are generally characterized by their low reactivity, making them suitable as solvents for many chemical reactions. libretexts.org However, the C-O bonds in the methoxyethoxy side chain can be cleaved under stringent conditions, typically involving strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orglibretexts.org For an aryl alkyl ether such as this compound, acidic cleavage occurs via protonation of the ether oxygen atom, followed by nucleophilic attack by a halide ion. The reaction mechanism can be either S\textsubscriptN1 or S\textsubscriptN2. masterorganicchemistry.com
Due to the stability of the aromatic ring, the nucleophilic attack will not occur on the sp²-hybridized carbon of the phenyl ring. Instead, cleavage will happen at the alkyl C-O bond. libretexts.orglibretexts.org Consequently, the reaction of this compound with excess strong acid would yield 3-chloro-5-hydroxyphenol and the corresponding dihalide or alcohol derivative of the side chain.
Another potential method for ether cleavage is hydrogenolysis. While commonly used for benzyl ethers, which are particularly labile, other ethers can also be cleaved under specific catalytic conditions. nih.gov This process involves reaction with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). For the methoxyethoxy side chain, this would likely require harsh conditions and may also affect other functional groups in the molecule.
The terminal methoxy (B1213986) group (-OCH₃) of the side chain can be a target for derivatization, most notably through demethylation to yield a primary alcohol. Reagents such as boron tribromide (BBr₃) are highly effective for cleaving methyl ethers to form hydroxyl groups. mdpi.com This transformation would convert the methoxyethoxy side chain into a 2-(2-hydroxyethoxy) group, providing a new site for further functionalization, such as esterification or etherification.
Electrophilic Aromatic Substitution on the Phenol (B47542) Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (S\textsubscriptEAr) due to the presence of the electron-donating hydroxyl and methoxyethoxy groups. byjus.combritannica.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org
The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. wikipedia.org Both the hydroxyl (-OH) and the methoxyethoxy (-OCH₂CH₂OCH₃) groups are activating and ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. byjus.comlkouniv.ac.in The chloro (-Cl) group, while deactivating the ring towards substitution due to its inductive electron withdrawal, is also an ortho-, para-director. lkouniv.ac.in
In this compound:
The hydroxyl group at C1 is the most powerful activating group and directs incoming electrophiles to positions C2, C4, and C6.
The methoxyethoxy group at C5 is also an activating, ortho-, para-director, reinforcing substitution at positions C4 and C6.
The chloro group at C3 directs to positions C2 and C4.
The cumulative effect of these substituents strongly favors electrophilic attack at the positions ortho and para to the hydroxyl group (C2, C4, and C6), which are significantly activated. The C4 and C6 positions are doubly activated by both the hydroxyl and the methoxyethoxy groups. Therefore, substitution is expected to occur predominantly at these positions. Steric hindrance from the existing substituents may influence the relative yields of the different isomers.
Given the activated nature of the phenol ring, reactions such as halogenation, nitration, and sulfonation are expected to proceed readily.
Halogenation : Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.comambeed.com Reaction of this compound with bromine water would likely lead to the rapid formation of a polybrominated product, with substitution at the available activated positions (C2, C4, C6). Monohalogenation can be achieved under milder conditions, for instance, by using bromine in a less polar solvent like carbon disulfide at low temperatures. ambeed.com
Nitration : Nitration can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The conditions can be tailored to control the degree of substitution. Treatment with dilute nitric acid at low temperatures typically favors monosubstitution, yielding a mixture of nitro-isomers with the nitro group at the C2, C4, or C6 positions. byjus.com Using more concentrated nitric acid can lead to the introduction of multiple nitro groups. byjus.com Metal nitrates, such as copper(II) nitrate, have also been used for the nitration of substituted phenols, sometimes offering improved selectivity.
Sulfonation : Aromatic sulfonation involves treating the compound with fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group. wikipedia.org Similar to other electrophilic substitutions on this molecule, the sulfonation of this compound would be expected to yield products with the sulfonic acid group at the activated ortho and para positions relative to the hydroxyl group.
The table below summarizes the expected major products for these electrophilic substitution reactions.
| Reaction | Reagent(s) | Expected Major Product(s) |
| Bromination | Br₂ in CS₂ (controlled) | 2-Bromo-3-chloro-5-(2-methoxyethoxy)phenol, 4-Bromo-3-chloro-5-(2-methoxyethoxy)phenol, 6-Bromo-3-chloro-5-(2-methoxyethoxy)phenol |
| Nitration | Dilute HNO₃ (controlled) | 3-Chloro-5-(2-methoxyethoxy)-2-nitrophenol, 3-Chloro-5-(2-methoxyethoxy)-4-nitrophenol, 3-Chloro-5-(2-methoxyethoxy)-6-nitrophenol |
| Sulfonation | Fuming H₂SO₄ | 2-Chloro-4-(2-methoxyethoxy)-6-hydroxybenzenesulfonic acid, 4-Chloro-6-(2-methoxyethoxy)-2-hydroxybenzenesulfonic acid |
Radical Reactions and Mechanistic Insights
Phenolic compounds are well-known for their reactivity towards free radicals, a property that underlies their function as antioxidants. cmu.edu The primary mechanism involves the abstraction of the hydrogen atom from the phenolic hydroxyl group by a radical species (R•), a process known as hydrogen atom transfer (HAT). acs.org
This reaction generates a resonance-stabilized phenoxyl radical. The stability of this radical intermediate is a key factor in the kinetics of the reaction. For this compound, the resulting phenoxyl radical would be stabilized by delocalization of the unpaired electron across the aromatic ring. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxyethoxy group would both influence the electron distribution and stability of this radical. mdpi.com
Kinetic studies on various substituted phenols have shown that the rate of hydrogen atom abstraction is sensitive to the electronic properties of the ring substituents. cmu.eduacs.org Electron-donating groups generally increase the rate of reaction by stabilizing the electron-deficient transition state. Furthermore, the reaction kinetics can be influenced by the solvent, particularly in hydrogen-bond-accepting solvents, which can form complexes with the phenolic proton and affect its availability for abstraction. iupac.org
The subsequent fate of the phenoxyl radical depends on the reaction conditions and the other species present. It can couple with another radical, undergo further oxidation, or participate in polymerization reactions.
Role in Advanced Organic Synthesis and Functional Materials Development
3-Chloro-5-(2-methoxyethoxy)phenol as a Building Block for Complex Organic Architectures
The structural features of this compound provide multiple avenues for its elaboration into more complex molecular frameworks. The phenolic hydroxyl group can be readily derivatized or used to direct further substitution reactions, while the chloro substituent offers a handle for cross-coupling reactions, a powerful tool in modern organic synthesis.
Synthesis of Polycyclic Aromatic Systems
While direct, large-scale synthesis of polycyclic aromatic hydrocarbons (PAHs) from this specific phenol (B47542) is not extensively documented, its structure lends itself to several established synthetic strategies. The phenolic hydroxyl group can be converted into a triflate or other good leaving group, enabling its participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. By reacting with a suitable di-boronic acid or di-stannane, complex biaryl and terphenyl systems, which are precursors to larger PAHs, can be constructed.
Furthermore, the chloro- and hydroxyl- functionalities can be exploited in intramolecular cyclization reactions. For instance, after coupling a suitable partner to the phenolic oxygen, an intramolecular Heck or related cyclization could be envisioned to form a new carbocyclic ring, laying the groundwork for a polycyclic system. The methoxyethoxy group can play a crucial role in such syntheses by enhancing the solubility of intermediates, a common challenge in the synthesis of large, planar aromatic molecules.
Preparation of Heterocyclic Frameworks
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound is a valuable precursor for various heterocyclic systems. For example, the phenolic hydroxyl group can undergo O-alkylation with bifunctional electrophiles, followed by intramolecular cyclization to yield oxygen-containing heterocycles like benzofurans or benzodioxanes.
Moreover, the chlorine atom can be displaced by various nucleophiles in reactions like the Buchwald-Hartwig amination to introduce nitrogen-containing moieties. This reaction is a powerful method for forming carbon-nitrogen bonds and can be used to synthesize substituted anilines, which are themselves versatile intermediates for a wide range of nitrogen-containing heterocycles such as quinolines, indoles, and benzodiazepines. For instance, coupling with an amino alcohol could be followed by cyclization to afford a morpholine-substituted phenol.
A representative, though not exhaustive, list of potential heterocyclic frameworks accessible from this compound is presented below:
| Heterocyclic System | Potential Synthetic Route |
| Benzofurans | Intramolecular cyclization following O-alkylation |
| Benzodioxanes | Reaction with a dihaloalkane |
| Substituted Anilines | Buchwald-Hartwig amination |
| Quinolines | From substituted aniline (B41778) intermediates |
Precursor for Functional Monomers and Polymers
The unique combination of functional groups in this compound makes it an attractive monomer or precursor for the synthesis of specialty polymers with tunable properties.
Design of Specialty Polymers with Tunable Properties
The phenolic hydroxyl group of this compound can be readily converted into a variety of polymerizable functionalities. For instance, esterification or etherification with acrylic acid or its derivatives would yield a vinyl monomer suitable for radical polymerization. The resulting polymer would feature the chloro- and methoxyethoxy-substituted phenyl pendant groups, which can impart specific properties to the material. The chlorine atom can be a site for post-polymerization modification, allowing for the introduction of further functionalities and fine-tuning of the polymer's properties. The flexible methoxyethoxy side chain can lower the glass transition temperature and enhance the solubility of the polymer in common organic solvents.
Development of Advanced Materials Precursors (e.g., optical, electronic)
Polymers derived from this compound have potential applications in advanced materials. The aromatic core and the potential for creating conjugated systems through reactions at the chloro- position suggest that this compound could be a building block for electroactive polymers. For example, polymerization via cross-coupling reactions like Suzuki or Heck polycondensation could lead to conjugated polymers with interesting optical and electronic properties. The methoxyethoxy side chain can improve the processability of these often-insoluble materials. Such polymers could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Development of Novel Ligands and Catalyst Scaffolds
The structure of this compound is well-suited for the development of novel ligands for transition metal catalysis. The phenolic oxygen and the ether oxygen of the side chain can act as donor atoms to coordinate with metal centers. The aromatic ring can be further functionalized to introduce additional coordinating groups, such as phosphines or amines, leading to multidentate ligands. The chlorine atom provides a convenient point for the introduction of such groups via cross-coupling reactions.
The development of substituted phenols as organocatalysts has also gained significant attention. acs.orgrsc.org The acidity and hydrogen-bonding ability of the phenolic hydroxyl group can be modulated by the electronic effects of the substituents on the aromatic ring. The chloro- and methoxyethoxy- groups in this compound influence its electronic properties, and by extension, its potential catalytic activity in reactions such as transfer hydrogenations or Michael additions. While specific catalytic applications of this particular phenol are not widely reported, its structural motifs are present in known catalyst scaffolds.
Contributions to Agrochemical Intermediates
The chemical structure of this compound makes it a relevant intermediate in the synthesis of agrochemicals. Halogenated phenols and their derivatives are common components of many pesticides and herbicides. The presence of the chloro substituent and the phenolic hydroxyl group allows for further chemical modifications to produce active agrochemical ingredients.
For example, the synthesis of rafoxanide, an anthelmintic used in sheep and cattle, involves the reaction of a substituted aminophenol with a diiodosalicylic acid. nih.gov While not a direct precursor, the synthesis of the aminophenol intermediate often starts from a corresponding nitrophenol, which can be prepared from a substituted phenol. nih.gov The general strategies for synthesizing such complex molecules often rely on the availability of versatile building blocks like this compound. The field of agrochemical research continuously explores new derivatives of such phenols to develop more effective and selective pesticides. raysbiotech.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Chloro-5-(2-methoxyethoxy)phenol, these calculations can elucidate the effects of its substituent groups on the phenol (B47542) ring, influencing its reactivity and interactions.
In studies of similar phenolic compounds, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to optimize the molecular geometry and calculate vibrational frequencies. These methods have been shown to provide results that are in good agreement with experimental data, although a scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. For instance, in the computational analysis of 3-chloro-5-methoxyphenol (B1581831), a scaling factor of 0.9613 was used with the B3LYP method to improve the correlation with experimental vibrational spectra.
Ab initio methods, while computationally more demanding, can offer even higher accuracy for certain properties. For chlorinated phenols, ab initio calculations have been used to study reaction energies and activation energies, showing good agreement with experimental parameters. DFT methods, while sometimes slightly less accurate than high-level ab initio calculations for these systems, still provide a reliable and computationally efficient means of studying the electronic structure and geometry of such molecules. The choice between DFT and ab initio methods often depends on the specific property being investigated and the available computational resources.
Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. For each conformation, the energy is calculated using quantum chemical methods like DFT. This process allows for the identification of local energy minima, which correspond to stable conformers, and the transition states that connect them.
For phenolic compounds with flexible side chains, such as guaiacol (2-methoxyphenol), computational studies have revealed the presence of multiple stable conformers with different intramolecular hydrogen bonding patterns. Similarly, for this compound, the rotation around the C-O bonds of the ether linkage and the C-C bond of the ethyl group will lead to a complex energy landscape. The most stable conformers are likely to be those that minimize steric hindrance and maximize favorable intramolecular interactions. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.
The aromaticity of the phenol ring in this compound is a key determinant of its chemical behavior. While the benzene (B151609) ring is the archetypal aromatic system, the presence of substituents can modulate its aromatic character. Nucleus-Independent Chemical Shift (NICS) analysis is a widely used computational method to quantify the aromaticity of a cyclic system.
NICS values are typically calculated by placing a "ghost" atom (a point with no basis functions or electrons) at the center of the ring and calculating the magnetic shielding at that point. A negative NICS value indicates the presence of a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. The magnitude of the negative value is often correlated with the degree of aromaticity.
For substituted benzenes, the NICS values can be influenced by the electron-donating or electron-withdrawing nature of the substituents. Studies on monosubstituted benzenes have shown that both electron-donating and electron-withdrawing groups can affect the NICS values, although the correlation is not always straightforward. For this compound, the chlorine atom acts as an electron-withdrawing group via induction and a weak electron-donating group through resonance, while the methoxyethoxy and hydroxyl groups are electron-donating. A NICS calculation for this molecule would provide a quantitative measure of how these combined electronic effects influence the aromaticity of the phenol ring.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting various types of spectra, aiding in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The most common approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.
The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (TMS). A linear scaling of the calculated shielding values is often performed to improve the agreement with experimental data. This can be done by plotting the calculated shieldings against the experimental chemical shifts for a set of related molecules and fitting a straight line.
For a molecule like this compound, computational NMR predictions would be particularly useful for assigning the signals of the aromatic protons and carbons, as their chemical shifts are sensitive to the electronic effects of the substituents. Furthermore, the predicted chemical shifts for the protons and carbons of the flexible methoxyethoxy side chain could help in determining the preferred conformation in solution.
| Atom | Predicted Chemical Shift (ppm) - Example |
| Aromatic CH | 6.5 - 7.5 |
| Phenolic OH | 4.5 - 8.0 |
| O-CH₂ | 3.5 - 4.5 |
| O-CH₃ | 3.0 - 4.0 |
| Note: This table provides an illustrative example of the expected ranges for predicted chemical shifts. Actual values would be obtained from specific DFT calculations. |
Computational methods can also simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra, which can be directly compared with experimental measurements.
Vibrational Spectra: The vibrational frequencies and intensities of this compound can be calculated using DFT. These calculations provide a set of normal modes, each with a corresponding frequency and intensity, which can be used to generate a theoretical infrared (IR) and Raman spectrum. As mentioned previously, the calculated frequencies are often scaled to better match experimental values.
Based on studies of the similar molecule, 3-chloro-5-methoxyphenol, the vibrational spectrum of this compound is expected to show characteristic bands for the O-H, C-H, C-O, and C-Cl stretching and bending vibrations. The calculated spectrum can aid in the assignment of the experimental bands to specific molecular motions. For example, the O-H stretching vibration is typically observed in the region of 3200-3600 cm⁻¹, while the C-Cl stretching vibration is expected in the range of 550-850 cm⁻¹.
Simulated Vibrational Frequencies for an Analogous Compound (3-chloro-5-methoxyphenol)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H Stretch | ~3480 |
| Aromatic C-H Stretch | ~3100 |
| C-O Stretch | ~1200 |
| C-Cl Stretch | ~830 |
| Note: These are example values from a study on a similar compound and serve as an illustration. |
Electronic Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of molecules. These calculations can be used to simulate the UV-Vis absorption spectrum. The results provide information about the electronic transitions between molecular orbitals, such as the π → π* transitions that are characteristic of aromatic compounds. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λ_max) and help to understand how the substituents affect the electronic structure and the color of the compound.
Reactivity Prediction and Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in predicting how this compound will behave in chemical reactions, identifying the most likely pathways and the factors that control reaction rates.
While specific experimental studies on the reaction pathways of this compound are not extensively documented, theoretical models derived from studies on similar chlorophenols can elucidate potential mechanisms. Computational methods, particularly Density Functional Theory (DFT), are used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.
For substituted phenols, common reaction pathways investigated computationally include oxidation and degradation, often initiated by radicals such as the hydroxyl radical (•OH). dominican.edutandfonline.com Theoretical studies on related molecules like 3-chlorophenol (B135607) show that reactions can proceed through different pathways, such as the formation of a phenoxy radical via hydrogen abstraction from the hydroxyl group, or the addition of a radical to the aromatic ring to form an OH-adduct. nih.govnih.gov The specific pathway is often influenced by reaction conditions like pH. nih.gov
Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier for a reaction step. The geometry and energy of this transition state are critical for calculating the reaction's activation energy and, consequently, its rate constant. For this compound, computational models could predict the activation barriers for various transformations, such as electrophilic aromatic substitution, ether cleavage, or radical-induced degradation.
Table 1: Hypothetical Reaction Pathways and Transition States for this compound
| Reaction Type | Proposed Elementary Step | Key Feature of Transition State | Computational Method |
|---|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration) | Formation of σ-complex (arenium ion) | Partially formed C-NO₂ bond; positive charge delocalized over the ring | DFT (e.g., B3LYP) |
| Radical-induced Degradation (by •OH) | H-abstraction from phenolic -OH | Elongated O-H bond; partially formed H-O(H) bond | DFT, CCSD(T) |
| Radical-induced Degradation (by •OH) | •OH addition to the aromatic ring | Partially formed C-OH bond; loss of local aromaticity | DFT, CASSCF |
The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic properties of its three substituents: the hydroxyl (-OH), chloro (-Cl), and methoxyethoxy (-O-CH₂CH₂-OCH₃) groups. These effects can be categorized as inductive and resonance effects. libretexts.orgstpeters.co.in
Hydroxyl (-OH) group: This is a strongly activating group. It withdraws electron density through the sigma bond via the inductive effect (-I) but strongly donates electron density into the π-system of the ring through resonance (+R) due to the lone pairs on the oxygen atom. The resonance effect is dominant, increasing the electron density on the ring and making it more susceptible to electrophilic attack, particularly at the ortho and para positions. msu.edu
Methoxyethoxy (-O-CH₂CH₂-OCH₃) group: Similar to an alkoxy group, this is also an activating, ortho-, para-directing substituent. The oxygen atom directly attached to the ring donates electron density via a strong resonance effect (+R), which outweighs its inductive electron withdrawal (-I). stpeters.co.in
The net effect on the aromatic ring is a combination of these influences. The two activating groups (-OH and -OR) strongly enhance the nucleophilicity of the ring, while the deactivating -Cl group tempers it. The directing effects are additive; the positions ortho and para to the strongly activating -OH and -OR groups (positions 2, 4, and 6) are the most activated sites for electrophilic substitution.
The Hammett equation provides a quantitative way to assess the electronic effect of substituents on reaction rates. mdpi.com The Hammett constant (σ) for each substituent reflects its electron-donating or electron-withdrawing character.
Table 2: Substituent Effects on the Aromatic Ring of this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|---|
| -OH | 1 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
| -Cl | 3 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |
| -O-CH₂CH₂-OCH₃ | 5 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
Conceptual Density Functional Theory (DFT) provides descriptors that predict chemical reactivity based on the molecule's electron density. d-nb.info Among the most powerful of these are the Fukui functions, which identify the regions in a molecule most susceptible to gaining or losing an electron. faccts.de They are defined as the derivative of the electron density with respect to the number of electrons.
There are three main types of Fukui functions:
f⁺(r): Predicts reactivity towards a nucleophilic attack (electron acceptance).
f⁻(r): Predicts reactivity towards an electrophilic attack (electron donation).
f⁰(r): Predicts reactivity towards a radical attack.
For electrophilic aromatic substitution on this compound, the f⁻(r) function is of primary interest. The sites with the largest f⁻(r) values are the most nucleophilic and thus the most likely to be attacked by an electrophile. Based on the substituent effects discussed previously, the f⁻(r) values are expected to be highest at the carbon atoms at positions 2, 4, and 6, which are ortho and para to the electron-donating hydroxyl and methoxyethoxy groups. Computational software can calculate and visualize these functions, providing a quantitative map of reactivity across the molecule. faccts.de
Table 3: Predicted Reactivity Sites in this compound based on Fukui Functions
| Ring Position | Attacking Reagent | Relevant Fukui Function | Predicted Relative Reactivity | Reasoning |
|---|---|---|---|---|
| C2, C4, C6 | Electrophile | f⁻(r) | High | Ortho/para positions to strongly activating -OH and -OR groups. |
| C1, C3, C5 | Electrophile | f⁻(r) | Low | Carbon atoms are already substituted. |
| Phenolic Oxygen | Nucleophile | f⁺(r) | Low | Site of deprotonation, but not typically nucleophilic attack. |
Intermolecular Interactions and Solvation Effects
The physical properties and chemical behavior of this compound are significantly modulated by its interactions with surrounding molecules, whether other molecules of itself or solvent molecules. Computational studies can quantify these non-covalent interactions.
Key intermolecular interactions for this molecule include:
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. The two ether oxygens in the methoxyethoxy side chain act as hydrogen bond acceptors. These interactions are crucial in determining the molecule's structure in condensed phases and its solubility.
Dipole-Dipole Interactions: The molecule is polar due to the presence of electronegative oxygen and chlorine atoms, leading to a net molecular dipole and enabling dipole-dipole interactions.
Solvation effects are studied computationally using either implicit or explicit solvent models. nih.gov Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for estimating the energetic effects of solvation. researchgate.net Explicit models involve simulating the individual solvent molecules surrounding the solute, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding networks. rsc.orgresearchgate.net In protic solvents like water, explicit hydrogen bonds to the hydroxyl and ether groups would significantly stabilize the molecule. In aprotic solvents, dipole-dipole and dispersion forces would be more dominant. rsc.org
Molecular Modeling for Ligand Design Principles and Supramolecular Chemistry
Beyond predicting reactivity, molecular modeling is essential for understanding how this compound can function as a ligand in a larger molecular assembly, a core concept in supramolecular chemistry. researchgate.net This analysis focuses on the chemical interactions that drive molecular recognition and binding, independent of any biological context. nih.gov
The principles of ligand design involve creating molecules with specific geometric and electronic features that are complementary to a "host" or receptor molecule. For this compound, key features for molecular recognition include:
Hydrogen Bond Donors/Acceptors: The specific placement of the -OH group (donor/acceptor) and ether oxygens (acceptors) creates a distinct hydrogen-bonding pattern.
Hydrophobic/Hydrophilic Regions: The aromatic ring and the alkyl portion of the side chain provide hydrophobic surfaces, while the oxygen-containing functional groups are hydrophilic.
Electrostatic Potential: The distribution of partial charges across the molecule creates an electrostatic surface potential that will guide its orientation when approaching another polar molecule.
Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with a host molecule (e.g., a cyclodextrin, a calixarene, or a synthetic receptor). These simulations can predict the most stable binding pose, calculate the binding free energy, and identify the specific non-covalent interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) that stabilize the resulting supramolecular complex. researchgate.net This approach allows for the rational design of systems where this molecule acts as a guest, driven by a precise understanding of its chemical interaction capabilities.
Table 4: Molecular Features for Supramolecular Interactions
| Molecular Feature | Type of Interaction | Potential Role in Supramolecular Assembly |
|---|---|---|
| Phenolic -OH group | Hydrogen Bonding (Donor/Acceptor) | Directional binding to complementary functional groups (e.g., carboxylates, amides). |
| Methoxyethoxy -O- groups | Hydrogen Bonding (Acceptor) | Interaction with hydrogen bond donors on a host molecule. |
| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Binding within aromatic clefts or hydrophobic cavities of a host. |
| Chlorine Atom | Halogen Bonding, Dipole Interactions | Directional interaction with nucleophilic sites (e.g., lone pairs). |
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign methods for the synthesis of complex organic molecules is a cornerstone of modern chemistry. For 3-Chloro-5-(2-methoxyethoxy)phenol, several promising research avenues exist for establishing novel and sustainable synthetic pathways.
Traditional approaches to synthesizing similar phenol (B47542) ethers often rely on the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org This method would involve the reaction of a deprotonated 3-chloro-5-hydroxyphenol with a 2-methoxyethyl halide. While effective, this pathway's sustainability can be improved by exploring greener solvents and bases.
Another established method that warrants investigation is the Ullmann condensation. nih.govwikipedia.org This copper-catalyzed reaction could potentially couple 3-chlorophenol (B135607) with 2-methoxyethanol (B45455). wikipedia.org Research in this area could focus on developing more efficient and recyclable copper catalysts to enhance the sustainability of the process. nih.gov
Beyond these classical methods, emerging synthetic strategies offer exciting possibilities. Green chemistry approaches for the synthesis of substituted phenols, for instance, utilize less hazardous reagents and generate minimal waste. mdpi.com The application of such principles to the synthesis of this compound could involve enzymatic catalysis or the use of renewable starting materials.
A plausible synthetic route, the Williamson ether synthesis, is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | 3-Chloro-5-hydroxyphenol | Strong base (e.g., Sodium Hydride) | 3-Chloro-5-phenoxide |
| 2 | 3-Chloro-5-phenoxide, 2-Methoxyethyl halide | Aprotic solvent (e.g., THF) | This compound |
Advanced Applications in Non-Biological Material Sciences
The unique combination of a halogenated aromatic ring and a flexible ether side chain in this compound suggests its potential utility in the development of advanced materials. Substituted phenols are known to be valuable precursors and additives in polymer science. nih.gov
The chlorine atom on the phenyl ring can enhance flame retardant properties, making this compound a potential candidate for incorporation into fire-resistant polymers. Furthermore, the methoxyethoxy group can influence the polymer's flexibility, solubility, and thermal stability. Research could focus on the polymerization of this compound or its use as a comonomer to create novel polymers with tailored properties.
The dielectric properties of halogenated and ether-containing compounds also suggest potential applications in electronic materials. The compound could be investigated as a component in dielectric layers for capacitors or as a precursor for materials used in printed circuit boards.
Potential applications in material science are summarized in the following table:
| Potential Application Area | Rationale |
| Flame Retardant Polymers | The presence of a chlorine atom can impart flame retardancy. |
| High-Performance Plastics | The ether linkage can enhance flexibility and processability. |
| Electronic Materials | The polar nature of the ether and chloro groups may lead to useful dielectric properties. |
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
Furthermore, machine learning models can predict the regioselectivity of reactions, which is a critical challenge in the synthesis of multi-substituted aromatic compounds. researchgate.netnih.gov For the etherification of a substituted phenol, an ML model could predict the optimal conditions to favor the desired product over potential side products. nih.gov AI can also be employed to predict the physicochemical properties and potential applications of new compounds, guiding research efforts towards the most promising candidates. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| Retrosynthesis Prediction | Identification of novel and efficient synthetic routes. chemcopilot.comnih.govarxiv.org |
| Reaction Optimization | Prediction of optimal conditions for higher yield and selectivity. |
| Property Prediction | Estimation of physical, chemical, and material properties. nih.gov |
| Catalyst Selection | Identification of the most effective catalysts for its synthesis. |
Process Intensification and Flow Chemistry Approaches
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. energy.govaiche.org Flow chemistry, a key enabling technology for process intensification, involves performing chemical reactions in a continuous flow system rather than in a traditional batch reactor. sphinxsai.com
The synthesis of this compound could greatly benefit from these approaches. For instance, conducting the Williamson ether synthesis in a flow reactor could allow for better control over reaction temperature and time, leading to higher yields and purity. sphinxsai.com The improved heat and mass transfer in microreactors can also enhance the safety of handling potentially reactive intermediates. sphinxsai.com
Similarly, for a copper-catalyzed reaction like the Ullmann condensation, a flow process could facilitate the use of packed-bed catalysts, simplifying catalyst separation and reuse. organic-chemistry.orgorganic-chemistry.org This would not only make the process more sustainable but also more cost-effective on an industrial scale.
| Process Intensification Strategy | Potential Benefits for Synthesis |
| Flow Chemistry | Improved control, higher yields, enhanced safety. sphinxsai.com |
| Microreactors | Excellent heat and mass transfer, smaller footprint. sphinxsai.com |
| Catalytic Static Mixers | Enhanced mixing and reaction rates. |
| Reactive Distillation | Integration of reaction and separation in a single unit. cetjournal.it |
Unexplored Reactivity Patterns of Haloether-Substituted Phenols
The combination of a phenol, a chloro substituent, and a methoxyethoxy group on the same aromatic ring gives this compound a rich and largely unexplored reactivity profile.
The phenol group is known to be highly reactive towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.comquora.com However, the interplay between the activating hydroxyl group and the deactivating, yet ortho-, para-directing, chloro group could lead to interesting and potentially novel regioselectivity in reactions such as nitration, halogenation, and Friedel-Crafts reactions. byjus.com
The chloro-substituted aromatic ring also presents opportunities for nucleophilic aromatic substitution, particularly if activated by additional electron-withdrawing groups or under specific reaction conditions. osti.gov The reactivity of the methoxyethoxy side chain, including potential cleavage or modification, also warrants investigation under various reaction conditions.
Finally, the presence of multiple reactive sites opens the door to studying intramolecular reactions, which could lead to the formation of novel heterocyclic compounds. The reactivity of chlorinated phenols with radicals is another area that could yield interesting results. nih.gov
| Functional Group | Potential Unexplored Reactions |
| Phenolic Hydroxyl | O-alkylation with novel electrophiles, oxidation to quinones. |
| Chlorinated Phenyl Ring | Nucleophilic aromatic substitution under forcing conditions, cross-coupling reactions. |
| Methoxyethoxy Side Chain | Selective cleavage, functionalization of the terminal methyl group. |
| Combined System | Intramolecular cyclization reactions, regioselective electrophilic substitutions. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-Chloro-5-(2-methoxyethoxy)phenol, and how can reaction conditions be optimized?
- Answer : A typical procedure involves nucleophilic aromatic substitution using precursors like 3-amino-5-chlorophenol and methoxyethoxy-containing reagents. For example, coupling reactions under reflux in anhydrous solvents (e.g., DMF) yield the target compound, though yields may initially be low (~33%) . Optimization strategies include adjusting stoichiometry, using catalysts (e.g., Pd-based or acid/base catalysts), and optimizing reaction time/temperature. Purity can be enhanced via column chromatography or recrystallization.
Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calcd 424.0825 vs. found 424.0826) . HPLC with UV detection (254/280 nm) ensures purity (≥95%), while ESI-MS provides additional validation. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substitution patterns, particularly distinguishing methoxyethoxy and chloro groups.
Q. How does the presence of the methoxyethoxy group influence the compound’s solubility and stability?
- Answer : The methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its ether linkages. Stability studies under varying pH and temperature conditions are critical; accelerated degradation tests (e.g., 40°C/75% RH) can identify susceptibility to hydrolysis or oxidation. UV-Vis spectroscopy tracks changes in absorbance maxima under stress conditions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of halogenation in derivatives of this compound?
- Answer : Regioselectivity is influenced by electron-donating groups (e.g., methoxyethoxy) directing electrophilic substitution to specific positions. Computational studies (DFT) can map electron density distributions, while experimental validation via kinetic isotope effects or intermediate trapping (e.g., using LC-MS) clarifies reaction pathways. Contrasting methods in (direct coupling) and (chlorination via PCl₅) highlight substrate-dependent selectivity .
Q. How can computational modeling predict the bioactivity of this compound analogs against kinase targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with kinase active sites. For instance, the quinazolinyl moiety in related compounds () suggests potential ATP-binding pocket interactions . Quantitative structure-activity relationship (QSAR) models using Hammett constants for substituents (Cl, methoxyethoxy) can predict inhibitory potency.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of complex derivatives?
- Answer : Conflicting NMR/HRMS data may arise from rotamers or impurities. Advanced techniques include:
- 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents.
- X-ray crystallography for unambiguous structural determination.
- Comparative analysis with structurally characterized analogs (e.g., ’s Russuphelin E derivatives) .
Q. How can the environmental fate of this compound be assessed in aqueous systems?
- Answer : Batch reactor studies (e.g., using powdered eggshell adsorbents) quantify phenol removal efficiency via UV-Vis or HPLC . Degradation pathways (photolysis, microbial) are analyzed using LC-QTOF-MS to identify breakdown products. Ecotoxicity assays (e.g., Daphnia magna) evaluate ecological risks.
Methodological Notes
- Synthesis Optimization : highlights low yields (33%); iterative design-of-experiment (DoE) approaches (e.g., Taguchi methods) minimize experimental runs while optimizing parameters .
- Data Validation : Cross-referencing HRMS and HPLC data () ensures accuracy in purity claims.
- Safety : Halogenated phenols require strict PPE protocols (gloves, fume hoods) due to potential toxicity ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
